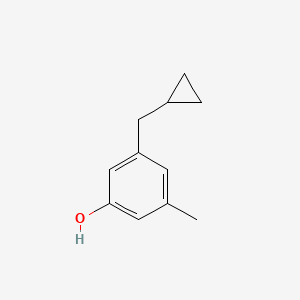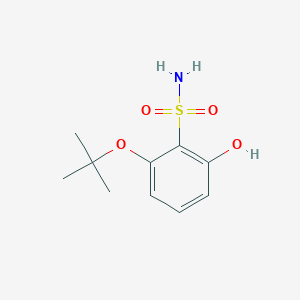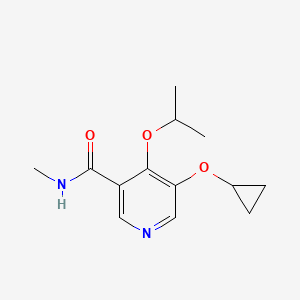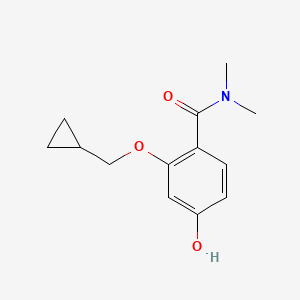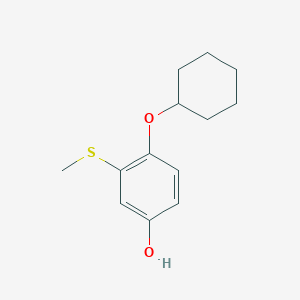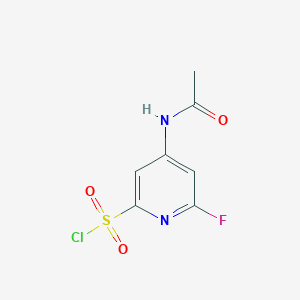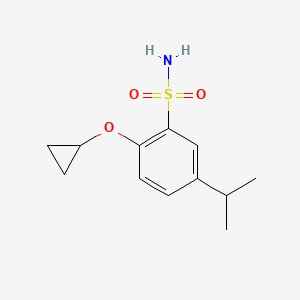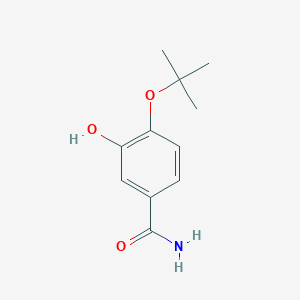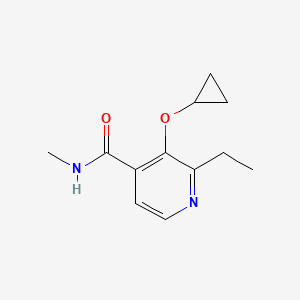
4-Cyclopropoxy-6-formylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-formylnicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The core structure of nicotinonitrile can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Cyclopropyl alcohol, appropriate leaving groups
Major Products:
Oxidation: 4-Cyclopropoxy-6-carboxynicotinonitrile
Reduction: 4-Cyclopropoxy-6-formylaminonicotinonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-formylnicotinonitrile would depend on its specific application and the biological target it interacts with. Generally, the compound’s effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
4-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Cyclopropoxy-6-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a formyl group.
4-Cyclopropoxy-6-aminonicotinonitrile: Similar structure but with an amino group instead of a formyl group.
Uniqueness: 4-Cyclopropoxy-6-formylnicotinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-5-12-8(6-13)3-10(7)14-9-1-2-9/h3,5-6,9H,1-2H2 |
InChI Key |
TZMZNDFHJLOEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



